Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
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Overview
Description
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate typically involves the protection of the amino group of an amino acid derivative with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process . These systems allow for continuous production, which is more efficient compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate involves the reactivity of the Boc-protected amino group. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate: Similar structure but without the chlorine atom.
Methyl(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C15H20ClNO4 |
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Molecular Weight |
313.77 g/mol |
IUPAC Name |
methyl (2S)-3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 |
InChI Key |
UGNNHGCEWJCUAY-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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